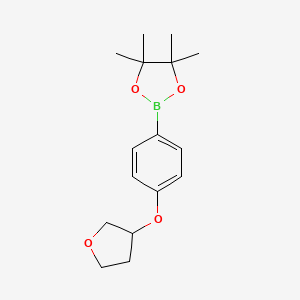
4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a boronate ester linked to an aryl group through an ether linkage, which allows it to participate in a variety of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran to yield 4-(oxolan-3-yloxy)phenol. This intermediate is then reacted with bis(pinacolato)diboron under palladium catalysis to obtain the final product.
Reaction conditions:
Palladium(0) catalyst
Base such as potassium carbonate
Solvent like dimethylformamide (DMF)
Temperature around 80°C
Industrial Production Methods
Industrially, the synthesis follows similar routes but is optimized for larger scale production. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance yield and reduce production time.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Not commonly subjected to reduction due to the stability of the boronate ester.
Substitution: Frequently participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Halogenated compounds, bases such as cesium carbonate.
Major Products Formed
Oxidation: Corresponding boronic acids.
Substitution: Various substituted aryl ethers.
科学研究应用
Chemistry
Used extensively in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, facilitating the construction of complex organic molecules.
Biology
Serves as a building block in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.
Medicine
Research has shown its potential in creating drug candidates, particularly for cancer and infectious diseases.
Industry
Integral in the production of polymers and advanced materials due to its stability and reactivity profile.
作用机制
Molecular Targets and Pathways
In Suzuki-Miyaura cross-coupling, the compound acts as a boronate ester donor, reacting with organohalides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst.
相似化合物的比较
Compared to other boronate esters, 4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane is unique due to its ether linkage which enhances its reactivity and stability.
Similar Compounds
Phenylboronic acid
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
4,4,5,5-tetramethyl-2-[4-(methoxy)phenyl]-1,3,2-dioxaborolane
Each of these compounds has distinct properties and reactivity profiles, making them suitable for different applications in organic synthesis.
属性
分子式 |
C16H23BO4 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3 |
InChI 键 |
BADVZHUEDFHGGK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)





![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
